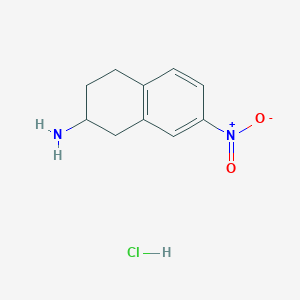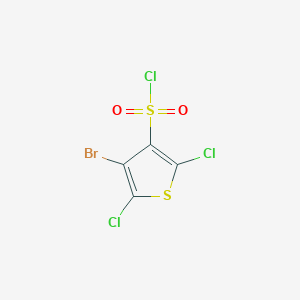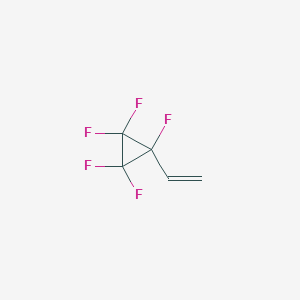
Vinylpentafluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylpentafluorocyclopropane, also known as VPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive and stable compound that can be synthesized using various methods. In
Applications De Recherche Scientifique
Vinylpentafluorocyclopropane has been studied for its potential applications in various areas of scientific research, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of functional materials. In medicinal chemistry, Vinylpentafluorocyclopropane has been investigated for its potential use as a drug delivery system and as a tool for studying biological systems.
Mécanisme D'action
The mechanism of action of Vinylpentafluorocyclopropane is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex organic molecules and functional materials.
Biochemical and Physiological Effects:
Vinylpentafluorocyclopropane has been studied for its biochemical and physiological effects. It has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its effects on living organisms are not fully understood, and further research is needed to determine its potential applications in medicine and biology.
Avantages Et Limitations Des Expériences En Laboratoire
Vinylpentafluorocyclopropane has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on Vinylpentafluorocyclopropane. One area of interest is its potential use in drug delivery systems. Another area of interest is its use as a tool for studying biological systems. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in materials science and organic synthesis.
Conclusion:
In conclusion, Vinylpentafluorocyclopropane is a highly reactive and stable compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in medicine, biology, and materials science.
Propriétés
Numéro CAS |
168087-02-3 |
|---|---|
Nom du produit |
Vinylpentafluorocyclopropane |
Formule moléculaire |
C5H3F5 |
Poids moléculaire |
158.07 g/mol |
Nom IUPAC |
1-ethenyl-1,2,2,3,3-pentafluorocyclopropane |
InChI |
InChI=1S/C5H3F5/c1-2-3(6)4(7,8)5(3,9)10/h2H,1H2 |
Clé InChI |
QWLSILOFSSSNFY-UHFFFAOYSA-N |
SMILES |
C=CC1(C(C1(F)F)(F)F)F |
SMILES canonique |
C=CC1(C(C1(F)F)(F)F)F |
Synonymes |
Cyclopropane, ethenylpentafluoro- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


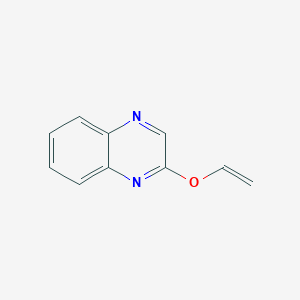
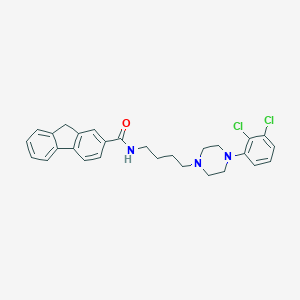

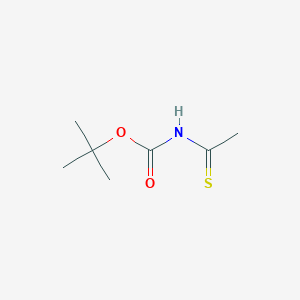
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

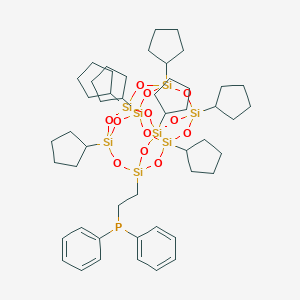
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)
